N-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide
    N-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide
        
    
    
                        
        Brand Name:
        
        Vulcanchem
    
        
        CAS No.:
        
        1293987-69-5    
    
    
        VCID:
        
        VC3391433    
        
        InChI:
        
        InChI=1S/C13H20BNO4S/c1-12(2)13(3,4)19-14(18-12)10-7-6-8-11(9-10)20(16,17)15-5/h6-9,15H,1-5H3    
    
        
        SMILES:
        
        B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)S(=O)(=O)NC    
    
        
        Molecular Formula:
        
        C13H20BNO4S    
    
        
        Molecular Weight:
        
        297.2 g/mol    
    
N-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide
CAS No.: 1293987-69-5
Cat. No.: VC3391433
Molecular Formula: C13H20BNO4S
Molecular Weight: 297.2 g/mol
* For research use only. Not for human or veterinary use.
 
                        
Specification
| CAS No. | 1293987-69-5 | 
|---|---|
| Molecular Formula | C13H20BNO4S | 
| Molecular Weight | 297.2 g/mol | 
| IUPAC Name | N-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide | 
| Standard InChI | InChI=1S/C13H20BNO4S/c1-12(2)13(3,4)19-14(18-12)10-7-6-8-11(9-10)20(16,17)15-5/h6-9,15H,1-5H3 | 
| Standard InChI Key | YIIPTCFKYOTDME-UHFFFAOYSA-N | 
| SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)S(=O)(=O)NC | 
| Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)S(=O)(=O)NC | 
                             Mass Molarity Calculator 
                        - mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
                             Molecular Mass Calculator